Dihydroergotamine tartrate

Descripción general

Descripción

El tartrato de dihidroergotamina es un derivado del alcaloide del cornezuelo de centeno utilizado principalmente en el tratamiento de migrañas y cefaleas en racimos. Es un derivado 9,10-alfa-dihidro de la ergotamina, que es un compuesto natural que se encuentra en el hongo del cornezuelo de centeno, Claviceps purpurea. El tartrato de dihidroergotamina es conocido por sus propiedades vasoconstrictoras, que ayudan a aliviar los síntomas de la migraña al constreñir los vasos sanguíneos del cerebro .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El tartrato de dihidroergotamina se sintetiza a partir de la ergotamina mediante un proceso de hidrogenación. La hidrogenación de la ergotamina se lleva a cabo típicamente en presencia de un catalizador como paladio sobre carbón (Pd/C) bajo condiciones controladas de temperatura y presión. La reacción da como resultado la reducción del doble enlace en la molécula de ergotamina, produciendo dihidroergotamina .

Métodos de Producción Industrial: La producción industrial de tartrato de dihidroergotamina implica la hidrogenación a gran escala de la ergotamina. El proceso se optimiza para un alto rendimiento y pureza, con un control cuidadoso de los parámetros de reacción como la temperatura, la presión y la concentración del catalizador. La dihidroergotamina resultante luego se hace reaccionar con ácido tartárico para formar la sal de tartrato, que es más estable y adecuada para formulaciones farmacéuticas .

Tipos de Reacciones:

Oxidación: La dihidroergotamina puede sufrir reacciones de oxidación, particularmente en los grupos hidroxilo, lo que lleva a la formación de varios derivados oxidados.

Reducción: La principal ruta sintética implica la reducción de ergotamina a dihidroergotamina.

Sustitución: La dihidroergotamina puede participar en reacciones de sustitución, particularmente en los átomos de nitrógeno de la molécula.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).

Reducción: Gas hidrógeno (H₂) en presencia de un catalizador de paladio sobre carbón (Pd/C).

Sustitución: Se pueden utilizar varios agentes alquilantes para reacciones de sustitución.

Productos Principales:

Oxidación: Derivados oxidados de dihidroergotamina.

Reducción: Dihidroergotamina de ergotamina.

Sustitución: Derivados alquilados de dihidroergotamina

Aplicaciones Científicas De Investigación

Migraine Treatment

Acute Migraine Management

Dihydroergotamine tartrate is primarily indicated for the acute treatment of migraine attacks. It acts as an agonist at serotonin receptors (5-HT1B and 5-HT1D), leading to vasoconstriction of intracranial blood vessels, which alleviates headache symptoms. Clinical studies have demonstrated that dihydroergotamine is effective in providing pain relief, particularly when administered intravenously or intramuscularly. For instance, a study involving 55 patients with intractable migraines found that 89% achieved complete headache relief within 48 hours when treated with intravenous dihydroergotamine compared to only 24% in the diazepam group .

Chronic Migraine Management

Dihydroergotamine is also used for chronic migraine management, especially in patients who do not respond to triptans, another class of migraine medications. Its long duration of action and efficacy make it suitable for patients experiencing medication overuse headaches, where traditional treatments may fail .

Pharmacological Profile

Mechanism of Action

Dihydroergotamine exhibits a complex pharmacological profile due to its interaction with multiple receptors beyond serotonin, including adrenergic and dopamine receptors. This multifaceted action contributes to its effectiveness in treating migraines while also minimizing side effects such as nausea .

Pharmacokinetics

The pharmacokinetics of dihydroergotamine reveal that it has poor oral bioavailability; hence, it is primarily administered via injection or nasal spray. Recent advancements in delivery methods, such as the Precision Olfactory Delivery technology, have improved the efficacy of intranasal formulations by significantly enhancing drug absorption .

Emerging Applications

Cancer Treatment Research

Recent studies have explored the potential of this compound in cancer therapy. Research indicates that it may induce apoptosis (programmed cell death) and mitophagy (the degradation of mitochondria) in lung cancer cells when delivered via polymeric micelles. This suggests a novel application for dihydroergotamine beyond its traditional use in headache management .

Case Studies

-

Case Study 1: Intravenous Dihydroergotamine for Refractory Migraines

A double-blind crossover study demonstrated that patients treated with intravenous dihydroergotamine experienced significant pain relief within one hour compared to those receiving placebo treatments. The sustained benefit was noted up to 16 months post-treatment for a majority of participants . -

Case Study 2: Dihydroergotamine in Medication Overuse Headache

Patients with medication overuse headaches were treated with dihydroergotamine and showed significant reductions in headache frequency and severity, indicating its potential role in managing chronic headache conditions associated with overuse of analgesics .

Mecanismo De Acción

El tartrato de dihidroergotamina ejerce sus efectos principalmente a través de su acción sobre los receptores de serotonina (5-HT), particularmente los subtipos 5-HT1B y 5-HT1D. Al actuar como agonista en estos receptores, la dihidroergotamina provoca vasoconstricción de los vasos sanguíneos intracraneales, lo que ayuda a aliviar los síntomas de la migraña. Además, interactúa con los receptores de dopamina y adrenérgicos, contribuyendo a sus efectos terapéuticos generales .

Compuestos Similares:

Ergotamina: Otro alcaloide del cornezuelo de centeno utilizado para el tratamiento de la migraña, pero con un perfil de efectos secundarios y afinidad por los receptores diferente.

Sumatriptán: Un medicamento de la clase triptán utilizado para las migrañas, que tiene una acción más selectiva sobre los receptores de serotonina en comparación con la dihidroergotamina.

Metisergida: Un derivado del cornezuelo de centeno utilizado para la profilaxis de la migraña, con diferentes propiedades farmacológicas.

Singularidad del Tartrato de Dihidroergotamina: El tartrato de dihidroergotamina es único debido a su mecanismo de acción multimodal, que involucra interacciones con múltiples tipos de receptores, incluidos los receptores de serotonina, dopamina y adrenérgicos. Este amplio perfil de actividad del receptor contribuye a su efectividad en el tratamiento de las migrañas y las cefaleas en racimos, lo que lo convierte en un valioso agente terapéutico .

Comparación Con Compuestos Similares

Ergotamine: Another ergot alkaloid used for migraine treatment, but with a different side effect profile and receptor affinity.

Sumatriptan: A triptan class drug used for migraines, which has a more selective action on serotonin receptors compared to dihydroergotamine.

Methysergide: An ergot derivative used for migraine prophylaxis, with different pharmacological properties.

Uniqueness of Dihydroergotamine Tartrate: this compound is unique due to its multi-modal mechanism of action, involving interactions with multiple receptor types, including serotonin, dopamine, and adrenergic receptors. This broad receptor activity profile contributes to its effectiveness in treating migraines and cluster headaches, making it a valuable therapeutic agent .

Actividad Biológica

Dihydroergotamine tartrate (DHE) is a semi-synthetic derivative of ergotamine, primarily used in the treatment of migraines and cluster headaches. Its biological activity is characterized by its interaction with various neurotransmitter receptors, leading to multiple pharmacological effects. This article explores the mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile of DHE, supported by data tables and case studies.

DHE exhibits a broad receptor binding profile, acting as an agonist at several serotonin (5-HT) receptor subtypes, including:

- 5-HT1B : Contributes to vasoconstriction of cranial blood vessels.

- 5-HT1D : Inhibits the release of pro-inflammatory neuropeptides.

- 5-HT1F : Modulates neuronal excitability and reduces pain transmission.

Additionally, DHE interacts with adrenergic, cholinergic, and dopaminergic receptors, enhancing its therapeutic effects in migraine management .

Pharmacokinetics

The pharmacokinetic properties of DHE vary significantly based on the route of administration:

| Route | Bioavailability | Tmax (min) | Half-life (h) | Protein Binding (%) |

|---|---|---|---|---|

| Intranasal | ~40% | 30-60 | 0.7-1 (initial), 10-13 (terminal) | 93 |

| Intravenous | 100% | 1-2 | - | - |

| Oral | ~1% | - | - | - |

DHE is primarily metabolized in the liver to active metabolites, notably 8'-β-hydroxy dihydroergotamine , which has similar receptor activity .

Clinical Efficacy

DHE has been extensively studied for its effectiveness in treating migraines. A summary of clinical trial findings is presented in the table below:

| Study Type | Drug/Dose | Relief (%) | Treatment Effect (%) | Freedom (%) |

|---|---|---|---|---|

| Levadex (oral inhalation) | 1.0 mg | 59 | 24 | 28 |

| Migranal (intranasal) | 2.0 mg | 61 | 38 | - |

| Sumatriptan | 100 mg | 59 | 30 | 29 |

| Rizatriptan | 10 mg | 88.1 | No placebo | 60.9 |

A notable study involving intravenous DHE demonstrated that patients receiving treatment reported significant pain relief compared to those receiving placebo or other medications . In a cohort study of patients with chronic migraines, DHE administered every eight hours resulted in headache freedom in nearly 89% of patients within two days .

Safety Profile

DHE is generally well-tolerated, with a safety profile that compares favorably to other antimigraine medications. The most common adverse effects include:

- Nausea (more prevalent with intravenous administration)

- Dizziness

- Fatigue

Serious adverse effects are rare but can include cardiovascular events if dosages exceed recommended levels. Unlike ergotamine tartrate, DHE is less likely to cause rebound headaches and has a lower incidence of emetic effects .

Case Studies

- Case Study on IV DHE Use : A randomized controlled trial evaluated the efficacy of IV DHE over five days for inpatient management of severe migraines. Results indicated significant improvements in headache intensity and disability scores compared to shorter treatments .

- Long-term Efficacy : A follow-up study involving patients treated with DHE for chronic migraines showed sustained benefits up to 16 months , with minimal recurrence rates after initial treatment .

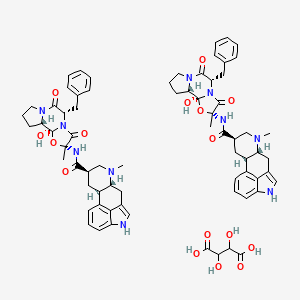

Propiedades

Número CAS |

5989-77-5 |

|---|---|

Fórmula molecular |

C70H80N10O16 |

Peso molecular |

1317.4 g/mol |

Nombre IUPAC |

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/2C33H37N5O5.C4H6O6/c2*1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;5-1(3(7)8)2(6)4(9)10/h2*3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);1-2,5-6H,(H,7,8)(H,9,10)/t2*21-,23-,25-,26+,27+,32-,33+;1-,2-/m111/s1 |

Clave InChI |

AYYQJUDESMECLY-QCMZQTNXSA-N |

SMILES |

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.C(C(C(=O)O)O)(C(=O)O)O |

SMILES isomérico |

C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

SMILES canónico |

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.C(C(C(=O)O)O)(C(=O)O)O |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.